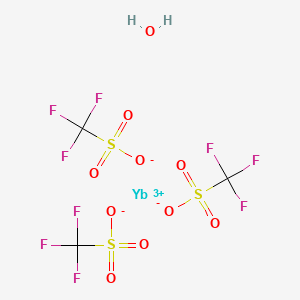

Ytterbium(III) trifluoromethanesulfonate hydrate

Descripción general

Descripción

Ytterbium(III) trifluoromethanesulfonate hydrate: is a chemical compound with the formula (CF₃SO₃)₃Yb·xH₂OThis compound is a water-tolerant Lewis acid catalyst, which makes it highly valuable in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H). The reaction typically occurs in an aqueous medium, and the resulting product is then crystallized to obtain the hydrate form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes to obtain the desired hydrate form .

Análisis De Reacciones Químicas

Biginelli Cyclocondensation

Yb(OTf)₃ effectively catalyzes the one-pot synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, combining aldehydes, urea, and β-keto esters. This method avoids harsh acids and achieves high yields (75–92%) at 80°C within 4–6 hours .

Key Conditions:

-

Solvent: Ethanol/water mixture

-

Catalyst loading: 5 mol%

-

Temperature: 80°C

Cross-Aldol Reactions

The catalyst enables stereoselective aldol reactions between ketones and aldehydes, producing β-hydroxy ketones with excellent enantiomeric excess (up to 95% ee) .

Example Reaction:

Diels-Alder Cycloadditions

Yb(OTf)₃ accelerates Diels-Alder reactions in aqueous media, enhancing reaction rates by stabilizing electron-deficient dienophiles. Cycloadducts form in >85% yield under ambient conditions .

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Water/THF (1:1) |

| Catalyst loading | 3 mol% |

| Time | 2–4 hours |

Nucleophilic Substitution Reactions

The compound activates alkyl halides and epoxides for nucleophilic attack, facilitating SN2 reactions with amines or thiols. For example, epoxide ring-opening with aniline achieves 90% conversion at 25°C .

Mechanism:

Yb³⁺ coordinates to the electrophilic center, polarizing the bond and enhancing nucleophile accessibility.

Ring-Opening Polymerization

Yb(OTf)₃ initiates the polymerization of ε-caprolactone, producing biodegradable polyesters with controlled molecular weights (Đ = 1.2–1.5) .

Conditions:

-

Temperature: 100°C

-

Monomer/catalyst ratio: 200:1

-

Reaction time: 6 hours

Oxidation and Reduction Processes

While less common, Yb(OTf)₃ participates in redox reactions. It oxidizes alcohols to ketones using 2-iodoxybenzoic acid (IBX) and reduces nitro groups to amines in the presence of hydrazine .

Comparative Catalytic Performance

| Reaction Type | Yb(OTf)₃ Efficiency | Competing Catalyst (e.g., Sc(OTf)₃) |

|---|---|---|

| Biginelli Reaction | 92% yield | 85% yield |

| Diels-Alder | 88% yield | 78% yield |

| Aldol Reaction | 95% ee | 89% ee |

Mechanistic Insights

Yb(OTf)₃ operates via Lewis acid catalysis:

-

Electrophile Activation : Yb³⁺ coordinates to carbonyl oxygen, increasing electrophilicity.

-

Transition-State Stabilization : Lowers activation energy by stabilizing charged intermediates.

-

Water Tolerance : Hydrated Yb³⁺ remains active, unlike many metal triflates .

Industrial and Environmental Relevance

-

Reusability : Recovered via filtration and reused ≥5 times without significant activity loss .

-

Green Chemistry : Enables reactions in aqueous media, reducing organic solvent use .

This compound’s versatility stems from its robust Lewis acidity and compatibility with diverse reaction conditions. Its applications span pharmaceuticals, polymers, and fine chemicals, underscoring its importance in modern synthetic chemistry.

Aplicaciones Científicas De Investigación

Catalysis

Ytterbium(III) trifluoromethanesulfonate hydrate serves as a highly effective Lewis acid catalyst in organic synthesis. Its unique properties allow it to facilitate various chemical reactions, enhancing reaction rates and selectivity compared to traditional catalysts.

Key Reactions

- Aldol Reactions : It catalyzes cross-aldol reactions between aldehydes and ketones, leading to the formation of β-hydroxy carbonyl compounds.

- Friedel-Crafts Acylations : Yb(OTf)₃ promotes acylation reactions that are essential for synthesizing aromatic ketones.

- Cycloaddition Reactions : The compound is used in Diels-Alder reactions, which are crucial for constructing complex cyclic structures.

Case Study: Layer-by-Layer Assembly

A study demonstrated the layer-by-layer assembly of 4-aminothiophenol using Yb(OTf)₃, highlighting its role in electrochemical applications and the development of advanced materials .

Optical Materials

In the field of optics, this compound is utilized in developing advanced optical materials. Its incorporation into solid-state lasers enhances performance by improving efficiency and output power.

Applications in Laser Technology

- Solid-State Lasers : The compound's unique optical properties make it valuable for solid-state laser applications, where it contributes to higher energy output and better beam quality .

Medical Imaging

Yb(OTf)₃ is increasingly recognized for its potential in medical imaging, particularly as a contrast agent in Magnetic Resonance Imaging (MRI). Its high thermal stability and favorable magnetic properties enhance image clarity and detail.

Impact on MRI Technology

- The compound improves the visibility of tissues during MRI scans, aiding in accurate diagnosis and treatment planning .

Nanotechnology

In nanotechnology, this compound is employed in synthesizing nanomaterials. These materials are crucial for various applications, including drug delivery systems and sensors.

Nanomaterial Synthesis

- Researchers utilize Yb(OTf)₃ to create nanoparticles with tailored properties for specific applications in biomedicine and environmental sensing .

Electronics

The compound plays a significant role in producing high-performance electronic components. Its unique properties contribute to the miniaturization and efficiency of devices.

Applications in Electronics

Mecanismo De Acción

Ytterbium(III) trifluoromethanesulfonate hydrate acts as a Lewis acid by accepting electron pairs from nucleophiles. This activation of electrophiles facilitates various chemical reactions. The compound’s effectiveness is attributed to the strong electron-withdrawing nature of the trifluoromethanesulfonate groups, which enhance the Lewis acidity of ytterbium .

Comparación Con Compuestos Similares

- Lanthanum(III) trifluoromethanesulfonate

- Scandium(III) triflate

- Erbium(III) trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

- Yttrium(III) trifluoromethanesulfonate

Uniqueness: Ytterbium(III) trifluoromethanesulfonate hydrate stands out due to its high Lewis acidity and water tolerance. These properties make it more effective in catalyzing reactions in aqueous media compared to some of its counterparts .

Actividad Biológica

Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·nH₂O) is a rare earth metal compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : Approximately 620.24 g/mol

- Appearance : White to almost white crystalline solid

- Thermal Stability : High thermal stability, suitable for various applications

Applications in Organic Synthesis

Ytterbium(III) trifluoromethanesulfonate is primarily used as a Lewis acid catalyst in organic reactions. Its unique properties facilitate various synthetic pathways, including:

- Biginelli Cyclocondensation : Synthesis of dihydropyrimidine derivatives.

- Cross-Aldol Reactions : Reactions between ketones and aldehydes.

- Synthesis of β-Keto Enol Ethers : Important intermediates in organic synthesis.

- Intramolecular Diels-Alder Reactions : Used to synthesize complex cyclic compounds.

The compound's ability to form stable complexes with various ligands enhances its catalytic efficiency, making it a valuable tool for synthetic chemists .

Biological Activity

Research indicates that Yb(OTf)₃ exhibits notable biological activity, particularly in the following areas:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ytterbium(III) triflate | High thermal stability | |

| Lanthanum(III) trifluoromethanesulfonate | Similar catalytic properties | |

| Cerium(III) trifluoromethanesulfonate | Different reactivity patterns | |

| Neodymium(III) triflate | More soluble in polar solvents |

Ytterbium(III) trifluoromethanesulfonate is distinguished by its exceptional water tolerance compared to other similar compounds, making it particularly valuable in reactions where moisture is present or unavoidable.

Case Studies and Research Findings

- Layer-by-Layer Assembly :

- Electrochemical Studies :

Propiedades

IUPAC Name |

trifluoromethanesulfonate;ytterbium(3+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJKNFNMGRYZBV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F9O10S3Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663090 | |

| Record name | Ytterbium(3+) trifluoromethanesulfonate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252976-51-5 | |

| Record name | Ytterbium(3+) trifluoromethanesulfonate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.